molecular formula C11H15NO B1314245 2-Methylbutyl 2-pyridyl ketone CAS No. 898779-68-5

2-Methylbutyl 2-pyridyl ketone

Cat. No. B1314245
M. Wt: 177.24 g/mol
InChI Key: WVHFATGEYVXGFN-UHFFFAOYSA-N
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Description

2-Methylbutyl 2-pyridyl ketone is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is used for research purposes.


Synthesis Analysis

The synthesis of 2-pyridyl ketones, including 2-Methylbutyl 2-pyridyl ketone, has been reported in the literature . A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been described, where the 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time .


Molecular Structure Analysis

The molecular structure of 2-Methylbutyl 2-pyridyl ketone has been analyzed in several studies . The Schiff base ligands act as NNNN tetradentate ligands coordinating through pyridine nitrogens and azomethine nitrogens to transition metal ions .


Chemical Reactions Analysis

The chemical reactions involving 2-Methylbutyl 2-pyridyl ketone have been studied . For instance, the coupling of 2-lithiopyridine with readily available esters afforded preferentially 2-pyridyl ketones through the formation of stable five-membered chelated intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methylbutyl 2-pyridyl ketone include a boiling point of 260.2±13.0 °C . More detailed properties are not provided in the retrieved papers.

Scientific Research Applications

Catalytic Applications

The compound and its derivatives are utilized in catalytic processes. For example, a study by Hadžović et al. (2007) demonstrated the use of 2-amino-2-(2-pyridyl)propane (appH), a related compound, in the catalytic hydrogenation of ketones. This research highlighted the role of the pyridyl group in activating ruthenium complexes for hydrogenation processes, providing insights into catalyst design for efficient hydrogenation reactions (Hadžović et al., 2007).

Synthetic Chemistry

In synthetic chemistry, 2-pyridyl ketones serve as precursors for various bioactive molecules and ligands for asymmetric catalysis. Sun et al. (2020) reported a practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow, showcasing their importance in generating bioactive compounds and intermediates for pharmaceutical applications (Sun et al., 2020).

Material Science

In the field of materials science, compounds containing 2-pyridyl ketone moieties are used to develop novel metal-organic frameworks and luminescent materials. Anastasiadis et al. (2015) explored the use of methyl 2-pyridyl ketone oxime in zinc(II)/lanthanide(III) chemistry to create dinuclear Zn(II)Ln(III) complexes with potential applications in photoluminescence and magnetization relaxation (Anastasiadis et al., 2015).

Antimicrobial Activity

Shaabani et al. (2013) synthesized novel binuclear Cu(II) complexes combining a semicarbazone Schiff base with 2-pyridyl ketone and evaluated their antimicrobial activity. This work contributes to the development of new antimicrobial agents with potential pharmaceutical applications (Shaabani et al., 2013).

Environmental Chemistry

Alonso et al. (1983) described the use of salicyloylhydrazones of di-2-pyridyl ketone for the atomic absorption spectrometry determination of lead in water, highlighting the environmental applications of these compounds in detecting and quantifying heavy metals (Alonso et al., 1983).

Future Directions

The future directions in the study of 2-Methylbutyl 2-pyridyl ketone could involve further exploration of its synthesis, chemical reactions, and potential applications. The use of flow chemistry for the synthesis of 2-pyridyl ketones has been highlighted as a significant development .

properties

IUPAC Name

3-methyl-1-pyridin-2-ylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-9(2)8-11(13)10-6-4-5-7-12-10/h4-7,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHFATGEYVXGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30542882
Record name 3-Methyl-1-(pyridin-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbutyl 2-pyridyl ketone

CAS RN

898779-68-5
Record name 3-Methyl-1-(2-pyridinyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(pyridin-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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